molecular formula C11H11NO3 B12446458 Methyl 5-methyl-3-oxoindoline-2-carboxylate

Methyl 5-methyl-3-oxoindoline-2-carboxylate

Cat. No.: B12446458
M. Wt: 205.21 g/mol
InChI Key: URMPWRYXHILSPS-UHFFFAOYSA-N
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Description

Methyl 5-methyl-3-oxoindoline-2-carboxylate is a heterocyclic compound featuring an indoline core substituted with a methyl group at position 5, a ketone group at position 3, and a methyl ester at position 2. This structure confers unique chemical and biological properties, making it a valuable intermediate in pharmaceutical and organic synthesis. These methods typically yield products in moderate to high efficiency (e.g., 42–62% yields) under controlled temperatures (80°C) .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 5-methyl-3-oxo-1,2-dihydroindole-2-carboxylate

InChI

InChI=1S/C11H11NO3/c1-6-3-4-8-7(5-6)10(13)9(12-8)11(14)15-2/h3-5,9,12H,1-2H3

InChI Key

URMPWRYXHILSPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(C2=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-methyl-3-oxoindoline-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . For this specific compound, the starting materials would include a suitable methyl-substituted ketone and phenylhydrazine, with methanesulfonic acid as the catalyst under reflux conditions in methanol .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for optimal synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-methyl-3-oxoindoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The keto group at the 3-position can be oxidized to form corresponding carboxylic acids.

    Reduction: The keto group can also be reduced to form alcohols.

    Substitution: The methyl group at the 5-position can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted indoline derivatives.

Scientific Research Applications

Methyl 2-oxoindoline-5-carboxylate is a chemical compound with a variety of applications in scientific research, including pharmaceutical synthesis, organic synthesis, the creation of fluorescent probes, and material science . Researchers also utilize methyl 2-oxoindoline-5-carboxylate in the development of pharmaceuticals, particularly in the creation of potential anti-cancer agents .

Applications

  • Synthesis of Pharmaceuticals Methyl 2-oxoindoline-5-carboxylate serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders, enhancing drug development efficiency .
  • Organic Synthesis It is employed as a building block for creating more complex molecules, making it valuable for chemists in developing new materials and compounds .
  • Fluorescent Probes Methyl 2-oxoindoline-5-carboxylate is used in the development of fluorescent probes for biological imaging, aiding researchers in visualizing cellular processes with high specificity .
  • Material Science This compound can be incorporated into polymers and coatings, improving their properties, such as durability and resistance to environmental factors, which is beneficial in various industrial applications .

Mechanism of Action

The mechanism of action of Methyl 5-methyl-3-oxoindoline-2-carboxylate involves its interaction with various molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspases and the inhibition of key signaling pathways such as the RAF/MEK/ERK pathway . This compound’s ability to modulate these pathways makes it a promising candidate for further drug development.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of indoline/indole carboxylates are highly dependent on substituent positions and functional groups. Key structural analogues include:

Compound Name Substituents (Positions) Key Features Reference
Methyl 3-oxo-2-(2,4,6-trimethoxyphenyl)indoline-2-carboxylate (5j) 3-oxo, 2-(aryl), 5-unsubstituted Yellow solid (62% yield); aryl groups enhance steric bulk and π-π interactions
Methyl 5-hydroxy-1H-indole-2-carboxylate 5-hydroxy, 2-ester Cyclization-dependent regioselectivity (42% yield); polar hydroxy group increases solubility
Methyl 5-methoxy-1H-indole-3-carboxylate 5-methoxy, 3-ester Electron-donating methoxy group stabilizes the ring; higher lipophilicity
Methyl 6-chlorooxoindoline-3-carboxylate 6-chloro, 3-ester Chloro substituent enhances electrophilicity; 95% purity for research use
Methyl 5-amino-3-methyl-1H-indole-2-carboxylate 5-amino, 3-methyl Amino group enables conjugation or derivatization; synthesized via high-yield routes

Key Observations :

  • Positional Effects : Substituents at position 5 (e.g., methyl, hydroxy, methoxy) significantly influence electronic properties and reactivity. For example, 5-methyl groups (as in the target compound) may enhance steric shielding, while 5-hydroxy groups increase polarity .
  • Ester vs. Carboxylic Acid : Methyl esters (e.g., in 5j) are more lipophilic than carboxylic acids, affecting bioavailability and solubility. Hydrolysis of esters to acids (e.g., indolizine-2-carboxylic acid) is feasible under basic conditions but may face challenges in forming derivatives like acyl chlorides .

Key Observations :

  • Temperature and Solvent : High-temperature reflux (e.g., 80°C in xylene or acetic acid) is common for cyclization, while coupling reactions may require milder conditions .
  • Regioselectivity : Cyclization of unsymmetrical precursors (e.g., azidocinnamate esters) can yield regioisomers, with substituent electronic effects dictating product ratios .

Reactivity and Functionalization

  • Ester Hydrolysis : Methyl esters (e.g., methyl indolizine-2-carboxylate) hydrolyze to carboxylic acids under acidic or basic conditions, though conversion to acyl chlorides may fail due to stability issues .
  • Substituent-Directed Reactivity : Electron-withdrawing groups (e.g., 3-oxo) activate the indoline core for nucleophilic attacks, while electron-donating groups (e.g., 5-methoxy) stabilize the ring but reduce reactivity .
  • Hydrogen Bonding : Crystallographic studies suggest that 3-oxo and ester groups participate in hydrogen bonding, influencing crystal packing and solubility .

Biological Activity

Methyl 5-methyl-3-oxoindoline-2-carboxylate is a member of the oxindole family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound has garnered attention due to its unique structural features, which include a methyl group at the 5-position, a carbonyl group at the 3-position, and a carboxylate group at the 2-position of the indoline framework. The following sections provide an in-depth analysis of its biological activity, synthesis, and relevant case studies.

Biological Activities

This compound exhibits significant biological activities, particularly in the fields of anticancer , antiviral , and anti-inflammatory research. Its derivatives have been studied for their potential to interact with various biological targets:

Synthesis

The synthesis of this compound typically involves several steps, including the use of reagents such as bis(trimethylsilyl)aluminum chloride to facilitate rearrangements . The general synthetic pathway can be summarized as follows:

  • Starting Material Preparation : Begin with appropriate indole derivatives.
  • Rearrangement Reaction : Utilize aza-Brook rearrangement to introduce the necessary substituents.
  • Purification : Employ chromatographic techniques to isolate the desired product.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other oxindole derivatives:

Compound NameStructural FeaturesBiological Activity
Methyl 3-oxoindole-2-carboxylateCarbonyl at C3; Carboxylate at C2Antiviral, anticancer
Methyl 5-methoxy-3-oxoindole-2-carboxylateMethoxy group at C5; Carboxylate at C2Anti-inflammatory
Methyl 6-bromo-oxindoleBromine substitution; Carbonyl at C3Antimicrobial

This table highlights how structural modifications can influence biological activity, emphasizing the unique properties of this compound.

Case Studies and Research Findings

Recent studies have explored various aspects of this compound:

  • Cytotoxic Evaluation :
    • A study reported that compounds derived from this structure exhibited notable cytotoxicity against multiple cancer cell lines, indicating its potential as an anticancer agent .
  • Mechanistic Insights :
    • Investigations into the mechanism of action revealed that some derivatives could induce apoptosis in cancer cells by enhancing caspase activity and causing cell cycle arrest in the G2/M phase .

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